

An In-depth Technical Guide to Sulfo-Cy5-Methyltetrazine: Properties and Applications

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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

Cat. No.: B12395024

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **Sulfo-Cy5-Methyltetrazine**, a key reagent in advanced bioconjugation and imaging techniques. The information is tailored for professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Chemical Properties and Structure

Sulfo-Cy5-Methyltetrazine is a fluorescent labeling reagent that combines the far-red emitting Sulfo-Cy5 fluorophore with a highly reactive methyltetrazine moiety. This combination makes it an invaluable tool for bioorthogonal chemistry, particularly for the rapid and specific labeling of biomolecules in complex biological systems. The sulfonate groups on the cyanine dye enhance its water solubility, a critical feature for biological applications.^{[1][2]}

The key feature of **Sulfo-Cy5-Methyltetrazine** is its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) derivatives.^[3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for live-cell and in vivo applications.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy5-Methyltetrazine**.

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₄₄ H ₅₁ N ₇ O ₁₀ S ₃ | [4][5][6] |
| Molecular Weight | 934.11 g/mol | [4][7] |
| Excitation Maximum (λ _{ex}) | ~647 nm | [4][7] |
| Emission Maximum (λ _{em}) | ~668 nm | [7] |
| Extinction Coefficient | ~250,000 cm ⁻¹ M ⁻¹ | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Purity | Typically ≥95% (HPLC) | [4] |

Experimental Protocols: Pre-targeted Live-Cell Imaging

A prominent application of **Sulfo-Cy5-Methyltetrazine** is in pre-targeted imaging, a two-step labeling strategy that significantly enhances signal-to-noise ratios in cellular and in vivo imaging. This protocol outlines a general workflow for pre-targeted live-cell imaging using a TCO-modified antibody and **Sulfo-Cy5-Methyltetrazine**.

I. Preparation of TCO-Modified Antibody

- **Protein Preparation:** Dissolve the antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.
- **TCO-NHS Ester Solution:** Prepare a stock solution of a TCO-PEG-NHS ester in anhydrous DMSO or DMF. The PEG linker helps to improve solubility and reduce steric hindrance.
- **Conjugation Reaction:**
 - Adjust the pH of the antibody solution to 8.5-9.0 using a sodium bicarbonate solution.
 - Add the TCO-NHS ester solution to the antibody solution at a molar ratio of 5-20 fold excess of the TCO reagent. The optimal ratio should be determined empirically for each

antibody.

- Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
- Purification: Remove the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
- Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified antibody.

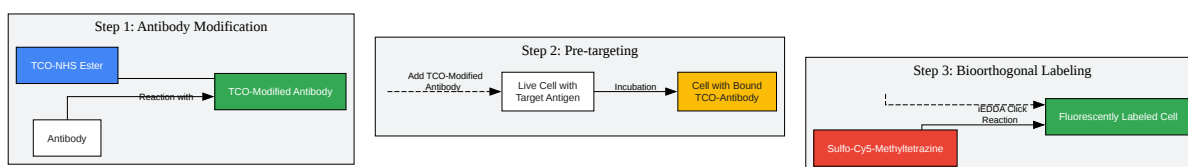
II. Pre-targeting and Labeling of Live Cells

- Cell Culture: Culture live cells on glass-bottom dishes suitable for microscopy.
- Pre-targeting Step:
 - Incubate the cultured cells with the TCO-modified antibody in a suitable live-cell imaging medium at a concentration of 10-100 nM.
 - Incubate for 30-60 minutes at 37°C to allow the antibody to bind to its target on the cell surface.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-modified antibody.
- Labeling with **Sulfo-Cy5-Methyltetrazine**:
 - Prepare a stock solution of **Sulfo-Cy5-Methyltetrazine** in anhydrous DMSO (e.g., 1 mM).
 - Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.
 - Add the **Sulfo-Cy5-Methyltetrazine** solution to the cells.
- Image Acquisition:
 - Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

- The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.

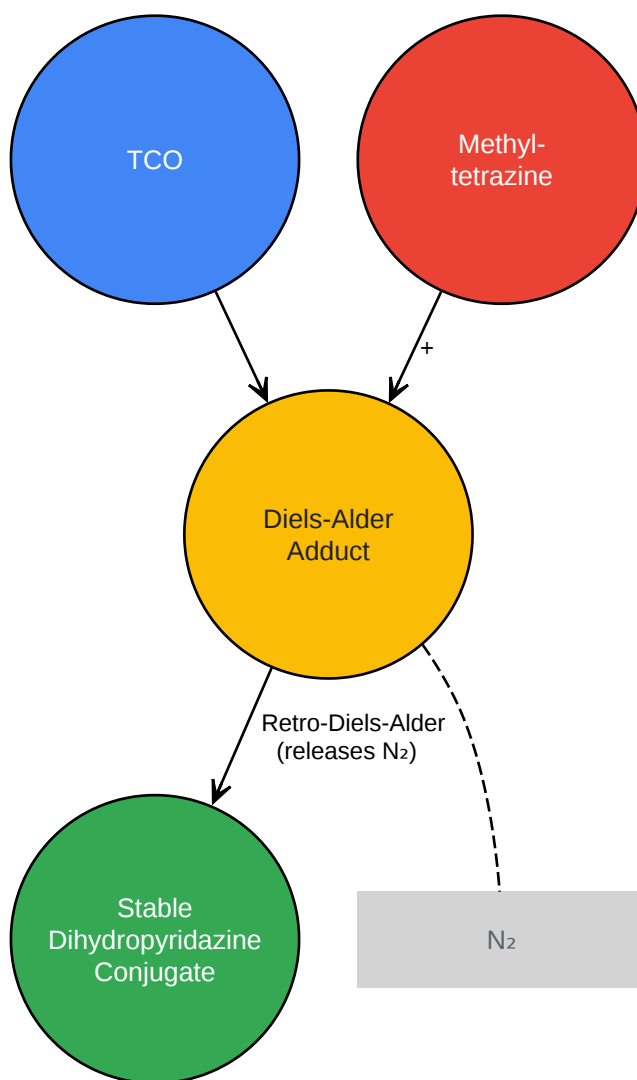
Visualizing the Workflow

The following diagrams illustrate the key processes involved in the application of **Sulfo-Cy5-Methyltetrazine**.



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Caption: Pre-targeting experimental workflow.



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Caption: Inverse-electron-demand Diels-Alder reaction.

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